molecular formula C20H26O6 B2508484 (9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate CAS No. 108657-10-9

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate

Cat. No.: B2508484
CAS No.: 108657-10-9
M. Wt: 362.422
InChI Key: APOGLVUGPAVNAP-CAFDPHSNSA-N
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Description

The compound (9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate is a complex organic molecule characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methylidene, and oxo groups

Scientific Research Applications

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Eupalinolide K, a sesquiterpene lactones compound isolated from Eupatorium lindleyanum, is identified as a STAT3 inhibitor . STAT3, or Signal Transducer and Activator of Transcription 3, is a transcription factor that plays crucial roles in many cellular processes such as cell growth and apoptosis. Inhibition of STAT3 is often associated with anti-cancer effects .

Mode of Action

Eupalinolide K interacts with its target, STAT3, by acting as a Michael reaction acceptor (MRA) . The Michael reaction is a type of chemical reaction where an electron-rich compound donates an electron pair to an electron-deficient compound. This interaction leads to changes in the STAT3 protein, inhibiting its function .

Biochemical Pathways

It is known that the inhibition of stat3 can affect various downstream effects, including the regulation of gene expression involved in cell growth and apoptosis

Pharmacokinetics

It is known that eupalinolide a and b, two other compounds from the same plant, are rapidly hydrolyzed by carboxylesterase and metabolized by multiple cytochrome p450s, among which cyp3a4 plays a particularly important role

Result of Action

Eupalinolide K’s inhibition of STAT3 results in molecular and cellular effects that are typically associated with anti-cancer activity. These effects include the inhibition of cell proliferation and migration . .

Future Directions

Eupalinolide K, along with other compounds from Eupatorium lindleyanum, have been found to have anti-inflammatory and antitumor effects . This suggests potential future directions in the therapeutic use of these compounds for conditions involving inflammation and cancer .

Biochemical Analysis

Biochemical Properties

Eupalinolide K interacts with various biomolecules, primarily enzymes and proteins. It has been identified as a Michael reaction acceptor (MRA) . The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which is a key step in many biochemical reactions. This suggests that Eupalinolide K may participate in a variety of biochemical reactions by acting as a substrate for enzymes that catalyze Michael reactions.

Cellular Effects

Eupalinolide K has been shown to have significant effects on cellular processes. As a STAT3 inhibitor, it can influence cell function by modulating cell signaling pathways . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. By inhibiting STAT3, Eupalinolide K can potentially regulate gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Eupalinolide K involves its interaction with the STAT3 protein. As a STAT3 inhibitor, Eupalinolide K can bind to the STAT3 protein and prevent its activation . This can lead to changes in gene expression, as STAT3 is a transcription factor that regulates the expression of various genes involved in cell growth, apoptosis, and other cellular processes.

Metabolic Pathways

Eupalinolide A and B, two isomers related to Eupalinolide K, are known to be metabolized mainly by carboxylesterase-mediated hydrolysis, as compared with cytochrome P450-mediated oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the cyclodeca[b]furan ring: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

    Introduction of functional groups: Hydroxyl, methylidene, and oxo groups are introduced through various organic reactions such as oxidation, reduction, and substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methylidene group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may yield alcohols.

Comparison with Similar Compounds

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate: can be compared with other similar compounds, such as:

    Cyclodeca[b]furan derivatives: Compounds with similar ring structures but different functional groups.

    Hydroxy and oxo compounds: Molecules with hydroxyl and oxo groups that exhibit similar reactivity.

    Ester compounds: Esters with similar esterification patterns but different core structures.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOGLVUGPAVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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